molecular formula C24H40N8O4 B563131 Dipyridamole-D20 (Major) CAS No. 1189983-52-5

Dipyridamole-D20 (Major)

Katalognummer: B563131
CAS-Nummer: 1189983-52-5
Molekulargewicht: 524.758
InChI-Schlüssel: IZEKFCXSFNUWAM-KHKAULECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

    • The synthetic routes and reaction conditions for Dipyridamole-D20 (Major) are not explicitly mentioned in the search results.
    • For industrial production methods, further research would be needed.
  • Analyse Chemischer Reaktionen

    • The types of reactions that Dipyridamole-D20 (Major) undergoes are not specified in the search results.
    • Common reagents and conditions used in these reactions are not provided.
    • Major products formed from these reactions are not mentioned.
  • Wissenschaftliche Forschungsanwendungen

    Pharmacological Applications

    1.1 Cardiovascular Research

    Dipyridamole-D20 is primarily recognized for its effects on the cardiovascular system. It acts as a potent coronary vasodilator and an inhibitor of platelet aggregation, making it valuable in studies related to ischemic heart disease. Its deuterated form aids in precise quantification during mass spectrometry, which is crucial for pharmacokinetic studies.

    • Mechanism of Action : Dipyridamole-D20 inhibits phosphodiesterase V, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and inhibits platelet activation .

    1.2 Sleep Studies

    Recent clinical trials have investigated the effects of dipyridamole on sleep quality. In a randomized crossover study, participants treated with dipyridamole showed significant improvements in total sleep time and reduced wakefulness after sleep onset compared to placebo . These findings suggest potential applications in treating sleep disorders.

    Diagnostic Applications

    2.1 Myocardial Perfusion Imaging

    Dipyridamole is commonly used as a pharmacologic stress agent in myocardial perfusion imaging (MPI). This application is particularly relevant for patients unable to undergo exercise stress tests. The use of Dipyridamole-D20 enhances the accuracy of these diagnostic procedures by providing a stable internal standard for quantification via mass spectrometry .

    Combination Therapies

    3.1 Cancer Treatment

    Recent studies have explored the combination of dipyridamole with other therapeutic agents, such as bortezomib, in treating hematologic malignancies. Research indicates that this combination enhances apoptosis in cancer cells more effectively than bortezomib alone, suggesting a synergistic effect that warrants further clinical evaluation .

    • Mechanism : The combination appears to modulate pro-survival pathways and enhance pro-apoptotic signaling within cancer cells, indicating a multifaceted mechanism at play .

    Case Studies

    4.1 Case Report on STEMI Induced by Dipyridamole

    A notable case study reported a 73-year-old male who developed ST-Elevation Myocardial Infarction (STEMI) shortly after undergoing dipyridamole MPI. This case highlights the potential adverse effects associated with dipyridamole administration, emphasizing the need for careful monitoring during its use .

    Summary Table of Applications

    Application Area Details
    Cardiovascular ResearchInhibitor of phosphodiesterase V; coronary vasodilator; platelet aggregation inhibitor
    Sleep StudiesImprovements in sleep quality metrics compared to placebo
    Diagnostic ImagingUsed as a pharmacologic stress agent in myocardial perfusion imaging
    Cancer TreatmentSynergistic effects when combined with bortezomib; enhances apoptosis
    Adverse EffectsCase of STEMI following dipyridamole MPI; highlights monitoring needs

    Wirkmechanismus

    • The mechanism by which Dipyridamole-D20 (Major) exerts its effects involves:
      • Inhibition of nucleoside transport.
      • Increased adenosine levels.
      • Inhibition of platelet aggregation.
      • Vasodilation, especially in the coronary tree.
  • Vergleich Mit ähnlichen Verbindungen

    • Unfortunately, specific similar compounds are not mentioned in the search results.
    • it’s worth noting that Dipyridamole-D20 (Major) has unique properties due to its inhibition of nucleoside transport and its effects on adenosine levels.

    Please note that while I’ve provided information based on available sources, further research may be necessary to explore additional details about this compound

    Biologische Aktivität

    Dipyridamole-D20 (Major) is a deuterated form of dipyridamole, a compound traditionally used as an anti-platelet agent. Recent studies have explored its potential in cancer therapy and other biological activities, revealing significant insights into its mechanisms of action and therapeutic applications.

    Chemical Structure and Properties

    Dipyridamole-D20 (Major) has the chemical formula C24H40N8O4 and a molecular weight of approximately 480.64 g/mol. The incorporation of deuterium enhances the stability and metabolic profile of the compound, potentially improving its pharmacokinetic properties compared to its non-deuterated counterpart .

    • Inhibition of Phosphodiesterase (PDE) : Dipyridamole acts primarily as a PDE inhibitor, increasing intracellular concentrations of cyclic nucleotides. This modulation affects various signaling pathways, enhancing cellular responses to stimuli .
    • Apoptosis Induction : Research indicates that dipyridamole can induce apoptosis in cancer cells through multiple pathways, including the mitochondrial apoptotic pathway. It enhances the cytotoxic effects of other chemotherapeutic agents like bortezomib by targeting pro-survival pathways and inhibiting key anti-apoptotic proteins such as Mcl-1 and Bcl-2 .
    • JAK2 Phosphorylation Inhibition : Dipyridamole selectively abrogates JAK2 phosphorylation in cancer cells, contributing to its anti-tumor effects . This mechanism is particularly relevant in hematologic malignancies.

    Study on Lymphoid Neoplasms

    A cohort study involving patients prescribed dipyridamole revealed a significant association with a reduced risk of lymphoid neoplasms. Specifically, dipyridamole users exhibited a hazard ratio (HR) of 0.65 for developing lymphoid neoplasms compared to non-users, indicating a protective effect against such cancers . The study highlighted that the risk reduction was particularly notable for non-Hodgkin lymphomas.

    Combination Therapy with Bortezomib

    In preclinical models, dipyridamole was shown to enhance the efficacy of bortezomib in treating hematologic cancers. The combination therapy resulted in significantly higher cytotoxicity against K562 cells compared to bortezomib alone, demonstrating a synergistic effect with combination index (CI) values indicating strong synergy (CI < 1) . This suggests that dipyridamole may serve as an effective adjunct therapy in cancer treatment protocols.

    Biological Activity Summary Table

    Biological Activity Details
    PDE Inhibition Increases cyclic nucleotide levels, modulating signaling pathways .
    Apoptosis Induction Enhances mitochondrial apoptosis via suppression of anti-apoptotic proteins .
    JAK2 Inhibition Selectively reduces JAK2 phosphorylation in cancer cells .
    Cancer Risk Reduction Associated with lower incidence rates of lymphoid neoplasms (HR = 0.65) .
    Synergistic Effects with Bortezomib Increased cytotoxicity in K562 cells; CI values indicate synergy .

    Eigenschaften

    IUPAC Name

    2-[[2-[bis(2-hydroxyethyl)amino]-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IZEKFCXSFNUWAM-KHKAULECSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])N(CCO)CCO)N(CCO)CCO)([2H])[2H])([2H])[2H])[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H40N8O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    524.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.